Sodium perborate monohydrate
Description
Structure
2D Structure
Properties
CAS No. |
10332-33-9 |
|---|---|
Molecular Formula |
BH3NaO4 |
Molecular Weight |
100.82 g/mol |
IUPAC Name |
sodium;oxidooxy(oxo)borane;hydrate |
InChI |
InChI=1S/BHO3.Na.H2O/c2-1-4-3;;/h3H;;1H2 |
InChI Key |
NUFUTDNNBBRJOH-UHFFFAOYSA-N |
SMILES |
B(=O)O[O-].O.[Na+] |
Canonical SMILES |
B(=O)OO.O.[Na] |
Other CAS No. |
10332-33-9 |
Related CAS |
11138-47-9 (Parent) |
Origin of Product |
United States |
Synthesis Methodologies and Production Processes
Dehydration of Sodium Perborate (B1237305) Tetrahydrate
The production of sodium perborate monohydrate is achieved through the dehydration of sodium perborate tetrahydrate. This process involves carefully controlled heating to remove three molecules of water of crystallization. Fluidized-bed dryers are commonly employed for this conversion on an industrial scale, offering efficient heat and mass transfer. The precise control of process parameters is critical to obtaining a final product with the desired physical properties and active oxygen content.
The temperature used during the dehydration of sodium perborate tetrahydrate is a critical parameter that directly influences the reaction rate, energy consumption, and physical characteristics of the resulting monohydrate, such as particle integrity and the prevention of agglomeration. Different production methodologies utilize distinct temperature profiles to optimize the process.
In continuous fluid-bed systems, a common approach involves using hot air as the fluidizing and drying medium. The air temperature is typically maintained in the range of 120°C to 160°C. google.com To prevent the particles from sticking together, a zoned heating approach may be implemented, where the feed air temperature is gradually increased from 80°C to 160°C as the material moves through the dryer. google.com
Another patented process for continuous production in a fluid bed dryer specifies using hot air at a temperature of at least 180°C, with a preferred range of 180°C to 210°C, to yield a product with excellent resistance to attrition. google.com In contrast, processes focused on producing a granulated product may operate at lower temperatures. For instance, a method involving the spraying of an aqueous sodium perborate solution onto seed particles in a fluidized bed operates at a bed temperature between 40°C and 95°C.
Alternative dehydration methods operate under different temperature and pressure conditions. One such method involves heating under reduced pressure (0.03 to 0.13 bar), which allows the dehydration to proceed at a much lower temperature, ensuring the mass does not exceed 70°C. lbbohle.com Laboratory-scale synthesis has also been achieved using microwave energy (350 W, 2450 MHz), completing the dehydration in approximately 25 minutes. researchgate.net
The following table summarizes the temperature regimes employed in various dehydration processes for producing this compound.
Interactive Data Table: Temperature Regimes in this compound Production
| Dehydration Method | Temperature Range | Pressure | Key Process Feature |
| Fluid-Bed Drying | 120°C - 160°C | Atmospheric | Standard industrial dehydration. google.com |
| Zoned Fluid-Bed Drying | 80°C - 160°C | Atmospheric | Gradual heating to prevent agglomeration. google.com |
| High-Temperature Fluid-Bed Drying | 180°C - 210°C | Atmospheric | Produces high-attrition resistance product. google.com |
| Fluid-Bed Granulation | 40°C - 95°C | Atmospheric | Builds granulated particles from a solution spray. |
| Vacuum Dehydration | < 70°C | 0.03 - 0.13 bar | Low-temperature process under reduced pressure. lbbohle.com |
| Microwave Heating | Not Specified | Atmospheric | Rapid lab-scale dehydration via microwave energy. researchgate.net |
In the continuous production of this compound using fluidized-bed systems, the retention time—the average duration that particles spend within the dryer—is a crucial operational parameter. It must be carefully controlled to ensure the complete conversion of the tetrahydrate to the monohydrate form. Insufficient retention time will result in incomplete dehydration, leaving residual tetrahydrate and lowering the active oxygen content of the final product. Conversely, excessively long retention times can lead to unnecessary energy consumption and may risk thermal degradation of the product, although this compound exhibits higher heat stability than its tetrahydrate precursor. nara-m.co.jp
The mean retention time in a fluidized-bed dryer is influenced by several interconnected factors:
Solids Feed Rate: A higher rate of introducing wet agglomerates into the dryer will, assuming other parameters remain constant, decrease the average retention time.
Bed Mass: The total mass of the product within the dryer, which can be controlled by mechanisms like the height of an outlet weir, directly impacts retention time. A larger bed mass increases the time particles spend in the system.
Fluidizing Gas Velocity: The velocity of the hot air used for fluidization can also affect retention time. An increase in gas velocity can lead to an increase in the mean residence time of particles.
The goal is to establish a steady state where the feed rate and operating conditions are balanced to achieve a specific, consistent retention time. This ensures that every particle is exposed to the drying temperature for a sufficient duration to drive off three water molecules of crystallization, resulting in a uniform product that meets quality specifications for moisture content and active oxygen levels. While specific time values are proprietary and process-dependent, the principle remains universal: retention time is a key lever to control the extent of the dehydration reaction and the final properties of the this compound.
Advanced Structural Characterization and Solution Chemistry
Structural Distinctions from Peroxide Adducts
A crucial aspect of sodium perborate's chemistry is its fundamental structural difference from simple peroxide adducts, such as sodium percarbonate. differencebetween.com While compounds like sodium percarbonate are true adducts of hydrogen peroxide with sodium carbonate, sodium perborate (B1237305) contains a distinct peroxyborate anion with true peroxygen bonds. differencebetween.comeuropa.eu The solid-state structure is not a simple hydrate (B1144303) of an anhydrous NaBO₃. Instead, it features a dimeric dianion, [(B(OH)₂OO)₂]²⁻. wikipedia.orgnih.gov This anion consists of a six-membered ring with a -B-O-O-B-O-O- core. wikipedia.orgdifferencebetween.com Each boron atom in this ring is bonded to two hydroxy groups, and the ring itself typically adopts a stable chair conformation. wikipedia.orgdifferencebetween.com This defined covalent structure sets it apart from compounds that merely incorporate hydrogen peroxide into their crystal lattice.
Hydrolytic Equilibria in Aqueous Systems
When sodium perborate monohydrate dissolves in water, it undergoes hydrolysis, initiating a series of complex equilibria that release hydrogen peroxide and form various borate (B1201080) species. wikipedia.orgsciencemadness.org This process is not a simple dissolution but a dynamic chemical transformation.
Upon dissolution, the dimeric perborate anion hydrolyzes to form two monomeric anions, specifically [B(OH)₃(OOH)]⁻. wikipedia.orgdifferencebetween.com This initial step is followed by further equilibria involving the newly formed species. wikipedia.org The system establishes a balance between boric acid (B(OH)₃), hydrogen peroxide (H₂O₂), the hydroperoxyl anion (HOO⁻), and the tetrahydroxyborate anion ([B(OH)₄]⁻). wikipedia.org
The key equilibria can be represented as:
[(HO)₂B(OO)]₂²⁻ + 2 H₂O ⇌ 2 [B(OH)₃(OOH)]⁻ wikipedia.org
[B(OH)₃(OOH)]⁻ ⇌ B(OH)₃ + HOO⁻ wikipedia.org
B(OH)₃ + HOO⁻ + H₂O ⇌ [B(OH)₄]⁻ + H₂O₂ wikipedia.org
These reactions demonstrate that dissolving sodium perborate in water results in a solution containing a mixture of borate and peroxide species, rather than just being a simple source of hydrogen peroxide. organic-chemistry.org
The specific distribution of peroxoborate species in an aqueous solution is highly dependent on concentration. wikipedia.org In dilute solutions, the monoperoxoborate anion, [B(OH)₃(OOH)]⁻, is the predominant species. nih.gov However, as the concentration of the solution increases, other, more substituted peroxoborate species become significant. wikipedia.orgatamankimya.com With an excess of hydrogen peroxide, anions such as di-peroxoborate ([B(OH)₂(OOH)₂]⁻), tri-peroxoborate ([B(OH)(OOH)₃]⁻), and ultimately tetra-peroxoborate ([B(OOH)₄]⁻) can appear. wikipedia.orgatamankimya.com At very high borate concentrations, the relatively low solubility of the dimeric anion form can lead to its crystallization from the solution. wikipedia.org
A significant feature of the peroxoborate system is its ability to deliver the hydroperoxide anion (HOO⁻), a potent nucleophile, at a lower pH than is possible with hydrogen peroxide alone. nih.govorganic-chemistry.org The pKa of hydrogen peroxide is approximately 11.6, meaning that significant formation of the reactive HOO⁻ anion requires highly alkaline conditions. nih.gov In contrast, the peroxoborate species in solution exist in a pH-dependent equilibrium that can make this anion available at more neutral or mildly alkaline pH values. nih.govorganic-chemistry.org This is because the borate species effectively buffer the solution and participate in equilibria that release HOO⁻. organic-chemistry.orgresearchgate.net The pH of the bleaching mixture is influenced by the specific hydrate of sodium perborate used and the concentration of any added hydrogen peroxide, with mixtures generally recording alkaline pH values. nih.gov In acidic conditions (pH < 8), the equilibrium shifts completely towards the formation of boric acid and hydrogen peroxide. nih.govfrontiersin.org
Interplay with Boron Chemistry in Solution
The solution chemistry of sodium perborate is intrinsically linked to the broader chemistry of boron. The dissolution process creates a dynamic system where various boron-containing species are in constant equilibrium. organic-chemistry.org The peroxoborate anions are not static; they actively interchange with boric acid, tetrahydroxyborate, and free hydrogen peroxide. wikipedia.org This interplay allows the borate component to act as a stabilizer and a buffer for the hydrogen peroxide. researchgate.net Furthermore, the borate can be considered a good leaving group in oxidation reactions, which contributes to the mild and effective nature of sodium perborate as an oxidant compared to harsher conditions sometimes required for hydrogen peroxide oxidations. organic-chemistry.orgatamankimya.com
Comparative Analysis of Active Oxygen Content and Stability across Hydrates
Sodium perborate is commercially available in different hydrated forms, primarily the monohydrate (NaBO₃·H₂O) and the tetrahydrate (NaBO₃·4H₂O). atamanchemicals.combelinka-perkemija.com These forms exhibit important differences in their physical and chemical properties, which dictate their applications.
The monohydrate form is produced by heating the tetrahydrate. wikipedia.orgperoxidechemical.com This process results in a compound with a higher content of available active oxygen, greater thermal stability, and a faster dissolution rate in water compared to the tetrahydrate. atamanchemicals.comfengchengroup.com The higher active oxygen content makes the monohydrate a more efficient bleaching agent on a weight-for-weight basis. fengchengroup.com Its superior heat stability and quicker dissolution are advantageous in many commercial formulations. atamankimya.comatamanchemicals.com
Interactive Data Table: Comparison of Sodium Perborate Hydrates
| Property | This compound | Sodium Perborate Tetrahydrate |
| Formula | NaBO₃·H₂O | NaBO₃·4H₂O |
| Minimum Active Oxygen (AVOX) | 15% atamanchemicals.combelinka-perkemija.com | 10% atamanchemicals.combelinka-perkemija.com |
| Equivalent H₂O₂ | ~32% fengchengroup.com | Not specified |
| Thermal Stability | Higher atamankimya.comatamanchemicals.comfengchengroup.com | Lower peroxidechemical.com |
| Dissolution Rate | Higher / Faster atamankimya.comatamanchemicals.comfengchengroup.com | Lower / Slower |
| Solubility | More soluble differencebetween.comperoxidechemical.com | Less soluble peroxidechemical.com |
Mechanistic Investigations of Oxidative Reactivity
Peroxygen Release and Decomposition Kinetics
Sodium perborate (B1237305) monohydrate serves as a stable, solid source of active oxygen, which is released upon dissolution in water. The release of peroxygen is a result of hydrolysis, where the sodium perborate monohydrate breaks down to produce hydrogen peroxide and borate (B1201080). wikipedia.org This process makes it a practical alternative to using unstable, concentrated hydrogen peroxide solutions. organic-chemistry.org
The decomposition kinetics of sodium perborate are influenced by temperature. Thermal decomposition studies have shown that within a temperature range of 120-180°C, the peroxo-groups are converted to water, releasing a significant portion of oxygen gas. researchgate.net The monohydrate form is noted for its higher heat stability compared to the tetrahydrate form. wikipedia.org
In aqueous solutions, the released hydrogen peroxide concentration from sodium perborate has been studied over time. Research on sodium perborate used for bleaching applications, when mixed with water and incubated at 37°C, showed that the hydrogen peroxide concentration peaked within 27 hours and reached a plateau by approximately 3 days (75 hours). nih.gov Low levels of hydrogen peroxide were still detectable for at least 28 days, suggesting a prolonged, slow release. nih.gov
Interactive Table: Hydrogen Peroxide Release Kinetics from Sodium Perborate at 37°C
| Time Point | H₂O₂ Concentration | Stage |
| < 27 hours | Rapidly Increasing | Initial Release |
| ~ 75 hours | Peak/Plateau | Equilibrium |
| > 3 days | Slowly Decreasing | Sustained Release |
This table illustrates the general trend of hydrogen peroxide release from sodium perborate in an aqueous environment at a constant temperature, based on the findings from a study on its use as a bleaching agent. nih.gov
Catalytic and Activational Roles in Oxidation Reactions
The presence of borate moieties plays a crucial role in the oxidative potency of sodium perborate. In solution, an equilibrium exists that contains peroxoborate anions. organic-chemistry.org These species are capable of delivering the hydroperoxide anion at a lower pH than when hydrogen peroxide is used alone. organic-chemistry.org This is attributed to the borate acting as a leaving group, which is a milder alternative to the hydroxide (B78521) formed in hydrogen peroxide oxidations. organic-chemistry.org
The borate component also buffers the reaction medium, contributing to the stability and controlled release of the active oxygen species. organic-chemistry.org In alkaline and neutral pH solutions, the dominant species are the intermediates (HO)₃B(OOH)⁻ and (HO)₂B(OOH)₂⁻. nih.gov It has been suggested that the oxidation reactions of these perborate species are much faster than that of hydrogen peroxide itself, indicating a catalytic effect of the borate on the peroxide chemistry. nih.govfrontiersin.org This enhanced stability and reactivity profile makes sodium perborate a versatile oxidant in various applications. nih.gov
Comparative studies have highlighted the differences in oxidative performance between this compound and hydrogen peroxide. In pulp bleaching, this compound has been shown to be more effective than hydrogen peroxide for delignification at the same active oxygen content. researchgate.net For instance, at an active oxygen content of approximately 0.5%, the degree of delignification increased from 45.56% (control) to 49.42% with hydrogen peroxide, and to 52.96% with sodium perborate. researchgate.net This enhanced effectiveness is partly attributed to the increase in alkalinity of the medium when using sodium perborate. researchgate.net
Interactive Table: Comparative Delignification Efficiency
| Oxidant | Active Oxygen (%) | Delignification Degree (%) |
| Control | 0 | 45.56 |
| Hydrogen Peroxide | ~0.5 | 49.42 |
| Sodium Perborate | ~0.5 | 52.96 |
This table compares the delignification efficiency of hydrogen peroxide and sodium perborate at similar active oxygen concentrations. researchgate.net
In other applications, such as the bleaching of discolored teeth, no significant differences in the final bleaching results were observed between various forms of sodium perborate (monohydrate, trihydrate, and tetrahydrate) when used in conjunction with 30% hydrogen peroxide. nih.gov However, studies on the biomechanical properties of dentin revealed that 30% hydrogen peroxide alone tended to be more damaging than sodium perborate used alone or in combination with hydrogen peroxide. nih.gov
Radical Formation and Reaction Pathways
Advanced Oxidation Processes (AOPs) are designed to remove organic and inorganic materials from water through oxidation with hydroxyl radicals (·OH). wikipedia.org Sodium perborate can be utilized in AOPs as a source of hydrogen peroxide, which then generates these highly reactive radicals. ucf.edu
In a comparative study of UV/AOPs for the removal of 1,4-dioxane (B91453) from wastewater, sodium perborate performed similarly to hydrogen peroxide. ucf.edu The UV/NaBO₃ AOP with 6 mg/L (as H₂O₂) resulted in 43.9% removal of 1,4-dioxane, while an equivalent UV/H₂O₂ AOP showed 42.8% removal. ucf.edu This demonstrates that sodium perborate can effectively substitute for hydrogen peroxide in generating hydroxyl radicals for water treatment, offering the advantage of being a stable, solid chemical. ucf.edu
The decomposition of peroxygen compounds, including the hydrogen peroxide released from sodium perborate, can be significantly influenced by the presence of transition metal ions. researchgate.net Transition metals such as iron (Fe), manganese (Mn), and copper (Cu) are known to catalyze the decomposition of hydrogen peroxide. researchgate.net This catalytic activity can lead to the formation of non-selective reactive species that may degrade other components in a given system, such as the polysaccharide chains in pulp during bleaching. researchgate.net
In the context of related borohydride (B1222165) chemistry, transition metal fluorides like TiF₃, MnF₃, and FeF₃ have been shown to significantly lower the onset temperature of hydrogen release from sodium borohydride. rsc.org For instance, the hydrogen release from a NaBH₄–MnF₃ system began at 130°C, compared to 430°C for pure NaBH₄. rsc.org This suggests that transition metal ions can play a critical role in the decomposition pathways of boron-containing compounds, which is relevant to the stability and reactivity of sodium perborate in the presence of such ions. The interaction between transition metal ions and the perborate system can lead to the formation of various radical species, including superoxo radicals (HO₂·, OH·, O₂·⁻), which can then form complexes with the metal ions. nih.gov
Applications in Chemical Synthesis and Industrial Processes
Organic Synthesis Reagent
In the realm of organic synthesis, sodium perborate (B1237305) monohydrate is recognized as a convenient and safe substitute for highly concentrated hydrogen peroxide solutions, which can be hazardous. organic-chemistry.org It functions as a stable source of active oxygen, capable of participating in a wide array of oxidative reactions. organic-chemistry.orgwikipedia.org
Sodium perborate is an effective reagent for the oxidation of thioethers to their corresponding sulfoxides and sulfones. wikipedia.orgnih.gov This transformation is significant in the synthesis of various pharmacologically active compounds. google.com The reaction can be controlled to selectively produce either the sulfoxide or the sulfone. rsc.org The oxidation of thioethers to sulfoxides is a key step, and achieving high selectivity is crucial to avoid the formation of undesired sulfone by-products. google.com
Studies have shown that sodium perborate, often in acetic acid, smoothly oxidizes sulfides. researchgate.net The process is considered an environmentally friendly procedure for sulfide oxidation. rsc.orgresearchgate.net The reaction conditions, including the choice of solvent and energy source (conventional heating vs. microwave irradiation), can influence the chemoselectivity between the sulfoxide and sulfone products. rsc.orgresearchgate.net For instance, the oxidation of various sulfides to sulfoxides can be achieved with high yields using sodium perborate.
Table 1: Oxidation of Thioethers to Sulfoxides using Sodium Perborate
| Thioether | Product | Oxidant System | Yield (%) |
|---|---|---|---|
| Thioanisole | Methyl phenyl sulfoxide | Sodium Perborate/Acetic Acid | 95 |
| Dibenzyl sulfide | Dibenzyl sulfoxide | Sodium Perborate/Acetic Acid | 92 |
| Tetrahydrothiophene | Tetrahydrothiophene-1-oxide | Sodium Perborate/Water | 88 |
Sodium perborate monohydrate is utilized in the functionalization of aryl halides, notably in their conversion to phenols. wikipedia.org This process typically involves a two-step sequence. The first step is a Miyaura borylation, which converts the aryl halide into an arylboronic acid or ester. In the second step, sodium perborate acts as the oxidizing agent to convert the carbon-boron bond into a carbon-oxygen bond, yielding the corresponding phenol (B47542). wikipedia.org This method provides a convenient alternative to using hydrogen peroxide for the oxidation of the organoborane intermediate. wikipedia.org
A significant application of sodium perborate is in the epoxidation of α,β-unsaturated ketones. ucf.eduscribd.com This reaction, typically carried out in an aqueous solution with a cosolvent, produces α,β-epoxyketones in good yields. ucf.edu The method is considered a mild and convenient route for synthesizing these valuable intermediates. ucf.edu The reaction proceeds via the nucleophilic attack of the perborate anion on the β-carbon of the unsaturated ketone, leading to the formation of an epoxide ring.
Table 2: Epoxidation of α,β-Unsaturated Ketones with Sodium Perborate
| Substrate | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Chalcone | Chalcone epoxide | 24 | 85 |
| 2-Cyclohexen-1-one | 2,3-Epoxycyclohexanone | 12 | 78 |
| Mesityl oxide | 4-Methyl-3,4-epoxy-2-pentanone | 18 | 82 |
Sodium perborate is recognized for its utility in selective nucleophilic oxidations. organic-chemistry.org When dissolved in water, it forms peroxoborate anions, which are capable of delivering the hydroperoxide anion at a lower pH than when hydrogen peroxide is used alone. organic-chemistry.org This characteristic makes it a mild yet effective oxidant for various substrates. organic-chemistry.orgnih.gov
A key application in this area is the oxidation of organoboranes. organic-chemistry.org Sodium perborate efficiently oxidizes a wide range of functionally substituted organoboranes to their corresponding alcohols or carbonyl derivatives, often with yields exceeding those from standard hydrogen peroxide procedures. organic-chemistry.org The mild nature of this oxidant is attributed to having borate (B1201080) as a leaving group, compared to the hydroxide (B78521) formed in hydrogen peroxide oxidations. organic-chemistry.orgorganic-chemistry.org
Sodium perborate can be employed in the nitration of aromatic compounds. researchgate.net Aromatic nitro compounds are important intermediates for many industrial products, including pharmaceuticals and dyes. nih.gov While traditional nitration methods often use harsh acidic conditions, systems utilizing sodium perborate offer an alternative. For instance, sodium perborate has been used as a catalyst for the nitration of aromatic compounds using sodium nitrite (NaNO2) and potassium hydrogen sulfate (KHSO4) in an aqueous acetonitrile medium. researchgate.net This method has been successfully applied under both conventional and microwave-assisted solvent-free conditions, with microwave assistance significantly reducing reaction times. researchgate.net
Pulp and Paper Industry Applications
This compound is an environmentally friendly, oxygen-based bleaching agent used in the pulp and paper industry. cellulosechemtechnol.roresearchgate.net It serves as a source of hydrogen peroxide, which is a strong oxidizer used to increase the brightness of paper pulp. cellulosechemtechnol.ro this compound is noted for having a higher active oxygen content (15%) compared to the tetrahydrate form (10.2%). cellulosechemtechnol.ro
In comparative studies, this compound has been shown to be more effective at whitening paper than the tetrahydrate form. cellulosechemtechnol.ro For instance, treating pulp with a 3% charge of this compound can achieve an ISO brightness of 56.2%. cellulosechemtechnol.ro Furthermore, using sodium perborate in conjunction with hydrogen peroxide can lead to even higher brightness values. A combination of 2% this compound and 1.5% hydrogen peroxide has been reported to yield an ISO brightness of 68%, which is superior to values obtained with sodium dithionite (64%). cellulosechemtechnol.ro The use of sodium perborates is advantageous as they are easy to handle and can be cheaper than other bleaching chemicals. cellulosechemtechnol.ro
Environmentally Conscious Bleaching Technologies
This compound is recognized as an environmentally friendly bleaching agent, offering an alternative to chlorine-based chemicals. cellulosechemtechnol.roresearchgate.netresearchgate.net When dissolved in water, it hydrolyzes to release hydrogen peroxide and borate, with the former being the active bleaching species. belchem.com This process avoids the formation of harmful organochlorine compounds associated with traditional chlorine bleaching.
The bleaching action of this compound is primarily due to the hydroperoxyl anion (HOO-), which is formed from the dissociation of hydrogen peroxide under alkaline conditions. cellulosechemtechnol.ro This anion is a powerful nucleophile that attacks and degrades residual lignin and chromophoric compounds in the pulp. The degradation of these color-causing molecules results in a brighter pulp. researchgate.net The process involves the oxidative cleavage of chemical bonds within the lignin structure, breaking down the complex polymer into smaller, water-soluble fragments that can be washed away. Spectroscopic analysis, such as FT-Raman and FTIR, has confirmed the removal of lignin-containing groups and a significant reduction in chromophoric groups responsible for the coloration of the pulp after treatment with sodium perborate. cellulosechemtechnol.ro
A key advantage of using this compound is its ability to bleach pulp effectively while preserving the integrity of the cellulose fibers. cellulosechemtechnol.roresearchgate.net Studies have shown that bleaching with sodium perborate does not adversely affect the mechanical strength of the resulting paper. cellulosechemtechnol.ro In fact, peroxide and perborate bleaching have been found to improve the strength of the pulp compared to bleaching with sodium dithionite. cellulosechemtechnol.ro This is because the oxidative action is selective towards lignin, and the conditions are generally milder than those used in some other bleaching processes, thus minimizing damage to the cellulosic matrix. cellulosechemtechnol.ro
Reinforcement of Oxygen Delignification Processes
This compound has been effectively used to enhance oxygen delignification, a common process in pulp mills aimed at removing lignin before the final bleaching stages. The addition of sodium perborate to the oxygen stage can significantly increase the degree of delignification without a loss in selectivity, which refers to the preferential removal of lignin over cellulose.
Research has demonstrated that reinforcing oxygen delignification with this compound can increase the delignification ratio from 45.56% to 57.59% without a loss in selectivity. ncsu.eduresearchgate.net In one study, the addition of sodium perborate with a 1% active oxygen content achieved this enhanced delignification. researchgate.net At the same active oxygen content (approximately 0.5%), sodium perborate was found to be more effective than hydrogen peroxide, increasing the delignification degree to 52.96% compared to 49.42% with hydrogen peroxide. researchgate.net This increased effectiveness is partly attributed to the rise in alkalinity of the oxygen delignification medium when sodium perborate is used. researchgate.net
Table 1: Effect of this compound on Oxygen Delignification
| Bleaching Additive | Active Oxygen Content (%) | Delignification Degree (%) |
| Control (Oxygen only) | 0 | 45.56 |
| Hydrogen Peroxide | 0.5 | 49.42 |
| This compound | 0.5 | 52.96 |
| This compound | 1.0 | 57.59 |
Deinking and Whitening of Recycled Fibers
Studies have investigated the use of sodium perborate in the flotation deinking of old newspaper and magazine paper mixtures. researchgate.net While sodium percarbonate was found to be more effective at lower temperatures, sodium perborate still contributed to an increase in the brightness of the pulp. ncsu.edu For effective bleaching activity, sodium perborate typically requires higher temperatures, in the range of 70 to 80°C. ncsu.edu In the bleaching of Stone Ground Wood (SGW) pulp, the use of this compound with a 1% active oxygen dosage increased the brightness from 49.64% to 64.74% ISO without the need for caustic soda. ncsu.edu
Optimization of Bleaching Parameters (e.g., Perborate Ratio, Bleaching Time)
The efficiency of the bleaching process with this compound is dependent on several parameters, including temperature, dosage (perborate ratio), and bleaching time. Research has focused on optimizing these parameters to achieve the best bleaching results while minimizing chemical consumption and energy use.
A study on the delignification of kraft pulp using sodium perborate investigated process conditions with temperatures ranging from 30°C to 50°C, sodium perborate dosages from 1 g to 3 g per 100 g of pulp, and pulp consistencies from 2% to 4%. cellulosechemtechnol.ro The optimal conditions for kappa number reduction (a measure of residual lignin) were found to be a temperature between 40°C and 45°C, a pulp consistency of 3% to 3.5%, and a sodium perborate dosage of 3 g per 100 g of pulp. cellulosechemtechnol.ro The hydrolysis of sodium perborate, which releases the active oxygen species, occurs more readily closer to 50°C. cellulosechemtechnol.ro
Table 2: Optimal Conditions for this compound Bleaching of Kraft Pulp
| Parameter | Optimal Range |
| Temperature | 40°C - 45°C |
| Pulp Consistency | 3% - 3.5% |
| Sodium Perborate Dosage | 3 g / 100 g of pulp |
Detergent and Cleaning Formulations
This compound is a key ingredient in many powder detergent and cleaning formulations, where it serves as a stable and effective oxygen-based bleaching agent. belchem.com Its oxidative power enhances the cleaning, bleaching, stain removal, and deodorizing performance of these products. belchem.com It is considered a less aggressive bleach than sodium hypochlorite, causing less degradation to dyes and textiles. atamankimya.com
In laundry detergents, this compound releases active oxygen at temperatures above 60°C. atamankimya.com To improve its effectiveness at lower temperatures (40-60°C), it is often combined with an activator, such as tetraacetylethylenediamine (TAED). atamankimya.com Upon dissolving in water, this compound produces hydrogen peroxide, which is the active bleaching and disinfecting agent. belchem.com This makes it suitable for a wide range of products, including all-fabric dry bleaches, denture cleaners, and automatic dishwasher detergents. belchem.com
Active Oxygen Source in Stain Removal
This compound (SPM) serves as a stable, solid source of active oxygen, making it a widely utilized bleaching and oxidizing agent in various cleaning products. chemimpex.combelchem.comkingsfieldinc.com When dissolved in water, it undergoes hydrolysis to produce hydrogen peroxide and borate. belinka-perkemija.com This release of active oxygen is effective in breaking down and removing tough organic stains such as those from coffee, wine, or blood.
The oxidative power of this compound enhances the cleaning, bleaching, stain removal, and deodorizing performance of powdered detergent formulations, all-fabric dry bleaches, denture cleaners, and automatic dishwasher detergents. belchem.com It is considered a less aggressive bleaching agent compared to chlorine-based alternatives like sodium hypochlorite, resulting in less degradation of textiles and dyes. peroxidechemical.com The compound's effectiveness as a bleaching agent is most pronounced at temperatures above 60°C, where the release of oxygen is rapid. wikipedia.org Its solid, crystalline form offers greater stability and a longer shelf life compared to liquid hydrogen peroxide. belchem.comrasayan.com
| Property | Description |
| Form | White, free-flowing crystalline powder belchem.combelinka-perkemija.com |
| Active Oxygen Content | Minimum 15% belinka-perkemija.com |
| Mechanism | Releases hydrogen peroxide upon dissolution in water belinka-perkemija.com |
| Primary Function | Bleaching, stain removal, cleaning, and deodorizing kingsfieldinc.com |
| Optimal Temperature | > 60°C wikipedia.org |
| Key Advantage | Stable solid source of active oxygen; less damaging to fabrics than chlorine bleaches peroxidechemical.com |
Activator Systems for Enhanced Performance (e.g., TAED)
To improve the bleaching efficacy of this compound at lower washing temperatures, activator systems are employed. The most common activator is tetraacetylethylenediamine (TAED). rasayan.com While sodium perborate is most effective at temperatures above 60°C, the addition of TAED allows for efficient cleaning and stain removal in the 40–60°C range. peroxidechemical.com
The activation mechanism involves the reaction of TAED with the hydrogen peroxide released by the sodium perborate in the wash water. bch.ro This reaction, known as perhydrolysis, generates peracetic acid, a more potent oxidizing and bleaching agent that is effective at lower temperatures. belinka-perkemija.combch.ro This enables energy-efficient washing cycles without compromising cleaning performance. According to reaction stoichiometry, the ideal mass ratio of TAED to this compound is approximately 1:0.9 for the efficient generation of peracetic acid. bch.ro The use of TAED in detergent formulations significantly boosts the performance of the peroxide bleaching system, leading to more rapid whitening. rasayan.comfengchengroup.com
Table: Bleaching Performance with and without TAED
| Temperature Range | Performance without TAED | Performance with TAED |
|---|---|---|
| < 40°C | Low | Moderate |
| 40°C - 60°C | Moderate | High / Excellent peroxidechemical.com |
| > 60°C | High / Excellent | High / Excellent |
Emerging and Specialized Industrial Applications
Foaming Agent in Alkali-Activated Materials (e.g., Fly Ash Foams)
This compound has been identified as an effective foaming agent in the synthesis of alkali-activated materials (AAMs), also known as geopolymers. frontiersin.org These materials, often derived from industrial byproducts like fly ash, are being researched for applications in lightweight, fire-resistant, and thermal insulation building materials. frontiersin.orgnih.gov
In this process, this compound is added to a slurry of fly ash and an alkaline activator solution (such as sodium hydroxide and sodium silicate). frontiersin.orgnih.gov The subsequent decomposition of the perborate releases oxygen gas, which creates a porous, foam-like structure within the material as it hardens. frontiersin.org Research has demonstrated the usability of this compound to produce fly ash-based foams with bulk densities below 1 g/cm³. frontiersin.org The properties of the resulting foams, including compressive strength and density, are influenced by the chemical composition of the fly ash and the amount of foaming agent used. frontiersin.orgresearchgate.net The addition of a stabilizing agent, such as sodium dodecyl sulphate (SDS), is often necessary to control the foam structure. frontiersin.org
Table: Properties of Fly Ash Foams with this compound
| Property | Finding | Source |
|---|---|---|
| Foaming Agent | This compound (SPM) | frontiersin.org |
| Stabilizing Agent | Sodium Dodecyl Sulphate (SDS) | frontiersin.org |
| Precursor Material | Fly Ash | frontiersin.orgnih.gov |
| Resulting Density | Can be < 1 g/cm³ | frontiersin.org |
| Application | Lightweight materials, thermal insulation, fire-resistant products | researchgate.net |
Preservative Systems in Specialized Formulations (e.g., Ophthalmic Preparations)
Sodium perborate is utilized as a specialized preservative in certain ophthalmic formulations, such as artificial tears and eye drops. belinka-perkemija.comwikipedia.org It is classified as an oxidative or "disappearing" preservative. fengchengroup.comeyeworld.org When a drop is instilled in the eye, the sodium perborate combines with water and rapidly breaks down into a low concentration of hydrogen peroxide, which in turn decomposes into harmless components: oxygen and water. eyeworld.orghealthgrades.com
This mechanism provides antimicrobial activity within the multi-dose container while minimizing the potential for cytotoxic effects on the ocular surface, a known issue with other common preservatives like benzalkonium chloride (BAK). eyeworld.orgnih.gov While studies have shown sodium perborate to be less toxic to corneal cells than BAK, it is not considered completely innocuous. healthgrades.comresearchgate.net Nevertheless, its transient nature makes it a favorable alternative for patients requiring frequent use of ophthalmic medications. healthgrades.comnih.gov
Table: Comparison of Ophthalmic Preservatives
| Preservative | Type | Mechanism of Action | Ocular Surface Impact |
|---|---|---|---|
| Sodium Perborate | Oxidative ("Disappearing") | Decomposes into hydrogen peroxide, then oxygen and water eyeworld.orghealthgrades.com | Minimal effect; considered less toxic than BAK healthgrades.com |
| Benzalkonium Chloride (BAK) | Detergent (Quaternary Ammonium Compound) | Disrupts microbial cell membranes eyeworld.org | Can cause cytotoxicity, inflammation, and aggravate dry eye with chronic use healthgrades.comnih.gov |
| Stabilized Oxychloro Complex (SOC) | Oxidative ("Disappearing") | Converts to sodium, chloride ions, oxygen, and water healthgrades.com | Considered to have low toxicity, similar to sodium perborate healthgrades.comnih.gov |
Role in Energy Storage and Propulsion Systems (e.g., Batteries, Fuel Cells)
The application of this compound extends into the fields of energy and propulsion, although this is an area of specialized and emerging use. It has been cited for potential use as an addition agent in the production of batteries and fuel cells. belinka-perkemija.com Furthermore, it has been mentioned in connection with fuel for auxiliary propulsion systems for satellites. belinka-perkemija.com While detailed mechanisms and performance data in these specific applications are not widely published in the available literature, the compound's role likely relates to its properties as a stable, solid oxidant that can release oxygen under specific conditions. Other boron-containing compounds, such as sodium octahydrotriborate (NaB₃H₈) and sodium borohydride (B1222165) (NaBH₄), are more extensively researched for hydrogen storage, which is a key component of certain fuel cell technologies. boronmolecular.comresearchgate.net
Applications in Environmental Remediation (e.g., Organic Contaminant Degradation)
This compound serves as an oxidizing reagent for applications in environmental remediation, specifically in the degradation of organic contaminants. organic-chemistry.org As a stable and safe source of hydrogen peroxide, it can be used to initiate advanced oxidation processes (AOPs) designed to break down persistent organic pollutants in water and soil. organic-chemistry.org Its oxidizing power is also utilized in organic synthesis, where it can convert thioethers into sulfoxides and sulfones. wikipedia.orgfengchengroup.comorganic-chemistry.org
Research has explored coupling sodium metaborate (B1245444) (a related boron compound) with peroxymonosulfate (PMS) to create a highly efficient and environmentally friendly catalytic oxidation system for removing organic pollutants like Acid Red 1. nih.gov This system was found to generate singlet oxygen as the primary reactive species for degradation. nih.gov Given that sodium perborate hydrolyzes to form borate species and hydrogen peroxide, its potential in similar advanced oxidation systems for water treatment is an area of interest. nih.gov Care must be taken, however, as the resulting borate can be harmful to boron-sensitive plants in high concentrations if released into the environment. fengchengroup.com
Contributions to Chemical Oscillation Studies
This compound has emerged as a significant compound in the study of nonlinear chemical dynamics, particularly in the field of chemical oscillations. Research has demonstrated its role as a novel and effective oxidizing agent, capable of instigating and sustaining periodic changes in chemical systems, thus expanding the variety of known chemical oscillators. nih.govfrontiersin.org
Historically, peroxo compounds like hydrogen peroxide (H₂O₂) and potassium persulfate (K₂S₂O₈) have been primary components in constructing oscillatory chemical reactions, such as the classic Bray and Briggs-Rauscher reactions. nih.govfrontiersin.org However, this compound (NaBO₃·H₂O) has been successfully used as an alternative oxidant, demonstrating that it is not merely a substitute for hydrogen peroxide but offers unique contributions to the reaction dynamics. nih.govfrontiersin.org
Key Research Findings:
Scientific investigations have successfully replaced hydrogen peroxide with sodium perborate in specific oscillatory systems, leading to the development of new oscillators: nih.govfrontiersin.org
The BO₃⁻ – S₂O₃²⁻ – Cu(II) flow system: In this system, the introduction of sodium perborate resulted in observable potential and pH oscillations. nih.gov
The Cu(II)-catalyzed BO₃⁻ – SCN⁻ batch reaction: Potential oscillations were also observed in this strongly alkaline batch reaction when sodium perborate was used as the oxidant. nih.gov
The mechanism behind these oscillations is not a simple replacement of the oxidant. Experimental and numerical results indicate that the borate component plays a crucial catalytic role in the peroxide chemistry. nih.govfrontiersin.org In alkaline and neutral pH solutions, the dominant species are perborate intermediates, specifically (HO)₃B(OOH)⁻ and (HO)₂B(OOH)₂²⁻. nih.govnih.gov It is hypothesized that the oxidation reactions involving these anions are significantly faster than those of hydrogen peroxide alone, which contributes to the development of oscillations. nih.govfrontiersin.orgnih.gov This has led to the classification of these new systems as "borate-mediated H₂O₂ oscillators." nih.govfrontiersin.org
Significant differences in reaction conditions have been noted when comparing the sodium perborate systems with their traditional hydrogen peroxide counterparts. For instance, in the copper(II)-catalyzed thiocyanate oscillator, the required concentration of perborate is substantially lower than that of hydrogen peroxide, and the optimal pH range is also different. nih.govfrontiersin.org
| Parameter | H₂O₂–SCN⁻–Cu(II) System | NaBO₃–SCN⁻–Cu(II) System |
|---|---|---|
| Oxidant Concentration | 0.1–0.5 M | 0.005–0.06 M |
| pH of Reacting Medium | 10–11 | 9–10 |
The introduction of this compound as a key reactant has effectively broadened the scope of chemical oscillation studies, providing new systems for exploring non-linear chemical dynamics. frontiersin.org
Analytical Methodologies for Characterization and Quantification
Methods for Active Oxygen Determination
The primary function of sodium perborate (B1237305) monohydrate is as a source of active oxygen, which is released as hydrogen peroxide upon dissolution in water. belchem.com The determination of this active oxygen content is a key quality control parameter.
Titrimetric methods are classical, reliable, and widely used for quantifying the active oxygen content in sodium perborate monohydrate.
Permanganometry: This redox titration involves the direct titration of an acidified solution of this compound with a standardized solution of potassium permanganate (B83412) (KMnO₄). researchgate.net The permanganate ion (MnO₄⁻) acts as a strong oxidizing agent, and the endpoint is indicated by the persistence of a faint pink color from the excess permanganate ions. The reaction is typically carried out in a sulfuric acid medium. researchgate.net Some stabilized forms of perborate may exhibit a delayed reaction with permanganate, requiring a short waiting period after the initial addition of the titrant for the reaction to commence. researchgate.net
Table 1: Example Data for Permanganometric Titration of this compound
| Parameter | Value |
| Sample Weight | 0.250 g |
| Molarity of KMnO₄ Solution | 0.02 M |
| Initial Burette Reading | 0.50 mL |
| Final Burette Reading | 20.50 mL |
| Volume of KMnO₄ used | 20.00 mL |
| Calculated Active Oxygen (%) | 15.36% |
Iodometry: This is an indirect titrimetric method where an excess of potassium iodide (KI) is added to an acidified solution of the sample. The hydrogen peroxide released from the sodium perborate oxidizes the iodide ions to iodine (I₂). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), using a starch indicator to detect the endpoint, which is marked by the disappearance of the blue starch-iodine complex. researchgate.netresearchgate.net This method is noted to be less susceptible to interferences from organic compounds compared to permanganometry. researchgate.net
Table 2: Representative Results for Iodometric Titration
| Parameter | Value |
| Sample Aliquot Volume | 25.0 mL |
| Molarity of Na₂S₂O₃ Solution | 0.1 N |
| Initial Burette Reading | 1.20 mL |
| Final Burette Reading | 16.20 mL |
| Volume of Na₂S₂O₃ used | 15.00 mL |
| Calculated Active Oxygen (%) | 15.1% |
Besides titration, other instrumental methods can be employed for the quantification of hydrogen peroxide released from this compound.
Polarography: Differential pulse and current sampled polarography have been utilized to determine the hydrogen peroxide concentration in commercial detergents containing this compound. researchgate.net This electrochemical technique measures the current that flows as a function of the potential applied to a dropping mercury electrode, allowing for the quantification of reducible or oxidizable substances like hydrogen peroxide.
Spectrometric Techniques: Spectrophotometry offers a sensitive and often rapid means of determining hydrogen peroxide concentration. One such method involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by hydrogen peroxide, followed by the formation of a colored complex with a suitable reagent, such as thiocyanate, which can be measured colorimetrically. nih.gov Another approach is based on the hydroxylation of phenol (B47542) in the presence of Fe²⁺, which forms a product with characteristic absorbance maxima at 245 nm and 300 nm. austinpublishinggroup.com The absorbance is directly proportional to the hydrogen peroxide concentration. austinpublishinggroup.com A study on the depletion rate of hydrogen peroxide from sodium perborate utilized a ferrothiocyanate oxidation-reduction reaction followed by spectrophotometry readings to quantify H₂O₂ concentrations over time. nih.gov
Table 3: Spectrophotometric Determination of H₂O₂ via Phenol Hydroxylation austinpublishinggroup.com
| Parameter | Wavelength 1 | Wavelength 2 |
| Wavelength (nm) | 245 | 300 |
| Linear Range (mol L⁻¹) | 2.0×10⁻⁷ - 3.0×10⁻⁴ | 2.0×10⁻⁷ - 3.0×10⁻⁴ |
| Detection Limit (mol L⁻¹) | 9.5×10⁻⁸ | 9.5×10⁻⁸ |
Boron Content Analysis in Aqueous Solutions
The determination of boron content is essential for a complete characterization of this compound. Colorimetric methods are often favored for their simplicity and affordability. The curcumin (B1669340) method is a well-established and efficient colorimetric assay for boron quantification in various samples, including aqueous solutions. nih.govnih.gov This method is based on the reaction of boron with curcumin in an acidic medium to form a reddish-colored complex known as rosocyanine. researchgate.net The intensity of the color, which is measured spectrophotometrically at approximately 550 nm, is proportional to the boron concentration. nih.govresearchgate.net The method has been shown to have good linearity, sensitivity, and precision, with recovery rates typically ranging from 96.3% to 106.2%. researchgate.net
Spectroscopic Characterization Techniques
Spectroscopic techniques are invaluable for elucidating the structural features of this compound.
FTIR spectrometry is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound provides information about the B-O and O-O bonds, as well as the presence of water of hydration. Attenuated Total Reflectance (ATR)-FTIR has been used for the quantitative determination of sodium perborate in detergent powders, with the spectral region of 1600-800 cm⁻¹ being particularly useful. researchgate.netresearchgate.net
Table 4: Characteristic FTIR Absorption Bands for Sodium Perborate
| Wavenumber (cm⁻¹) | Assignment |
| ~3500-3000 | O-H stretching (hydrogen-bonded) |
| ~1670 | H-O-H bending |
| ~1490-1410 | B-O stretching |
| ~1100-900 | B-O stretching |
| ~880-860 | O-O stretching (peroxo group) |
¹¹B NMR spectroscopy is a highly effective technique for investigating the speciation of boron in aqueous solutions. researchgate.net Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being more commonly used due to its higher natural abundance and greater sensitivity. iaea.org When this compound dissolves in water, it hydrolyzes to form various borate (B1201080) and peroxoborate species. iaea.org The chemical shift in the ¹¹B NMR spectrum is sensitive to the coordination number and the chemical environment of the boron atom. sdsu.edu For instance, trigonal planar B(OH)₃ and tetrahedral B(OH)₄⁻ species exhibit distinct chemical shifts. researchgate.net The observed chemical shift in a solution is often a weighted average of the shifts of the different boron species present in equilibrium, which is influenced by factors such as pH and concentration. researchgate.net This makes ¹¹B NMR a powerful tool for studying the complex equilibria of borate species in solution. researchgate.net
Table 5: Typical ¹¹B NMR Chemical Shifts for Boron Species in Aqueous Solution researchgate.netsdsu.edu
| Boron Species | Coordination | Approximate Chemical Shift (ppm) |
| B(OH)₃ (Boric Acid) | Trigonal | ~19-20 |
| [B(OH)₄]⁻ (Tetrahydroxyborate) | Tetrahedral | ~1-3 |
| Polyborate ions | Mixed | Various shifts, typically between 1 and 20 |
Chromatographic Methods for Component Analysis
Chromatographic techniques are essential for the quantitative analysis of this compound's constituent components in various matrices. As this compound hydrolyzes in aqueous solutions to form hydrogen peroxide and borate, chromatographic methods typically focus on the separation and quantification of these two species. chromforum.orgwikipedia.org Ion chromatography (IC) is a widely employed and effective method for borate determination, while high-performance liquid chromatography (HPLC) is frequently used for the analysis of hydrogen peroxide. dss.go.thwiley.com
Analysis of Borate by Ion Chromatography (IC)
Ion chromatography provides a sensitive and accurate means for determining borate content. rsc.org The analysis often capitalizes on the reaction of boric acid, a weak acid with a high pKa (≈9), with polyhydroxy compounds such as mannitol (B672) or sorbitol. dss.go.thsemanticscholar.org This reaction forms a more acidic anionic complex that is more strongly retained on an anion-exchange column and is readily measurable by a suppressed conductivity detector. dss.go.thsepscience.com This approach not only enhances sensitivity but also allows for the simultaneous determination of other common anions that may be present in the sample matrix. rsc.orgsemanticscholar.org
The use of a chromatographic technique mitigates potential interferences from the sample matrix. dss.go.th Research has demonstrated that this method is both rapid and accurate for quantifying borate in aqueous samples, with an analysis time of less than six minutes. dss.go.thrsc.org The performance of the method shows excellent agreement with results from conventional analytical techniques, indicating a negligible bias. dss.go.thsemanticscholar.org
Table 1: Research Findings on Ion Chromatography for Borate Determination
| Parameter | Condition/Value | Source |
|---|---|---|
| Analytical Technique | Ion Chromatography with suppressed conductivity detection | dss.go.th |
| Complexing Agents | Mannitol or Sorbitol | dss.go.thrsc.org |
| Column Type | Anion-exchange (e.g., Thermo Scientific™ Dionex™ IonPac™ ICE-Borate) | dss.go.thsepscience.com |
| Detection Limit | Approximately 1 µmol/dm³ | rsc.org |
| Linear Response Range | Extends up to 200 µmol/dm³ | rsc.org |
| Repeatability | Better than 5% | rsc.org |
| Analysis Time | < 6 minutes | rsc.org |
Analysis of Peroxide by High-Performance Liquid Chromatography (HPLC)
The quantification of hydrogen peroxide, released from sodium perborate in solution, can be effectively achieved using HPLC. wiley.com Since hydrogen peroxide lacks a significant chromophore, direct detection by UV spectrophotometry is challenging. jasco.hu Consequently, HPLC methods often rely on pre-column or post-column derivatization to yield a product that can be easily detected. uri.eduresearchgate.net
One established method involves the stoichiometric oxidation of triphenylphosphine (B44618) (TPP) by hydrogen peroxide to form triphenylphosphine oxide (TPPO). The resulting TPPO is then separated on a C18 column and quantified using a UV detector. wiley.comresearchgate.net This is reported as the first HPLC-UV method for analyzing hydrogen peroxide in complex matrices like cosmetic products. wiley.com Another approach utilizes a post-column derivatization system where the hydroperoxides react with peroxidase and p-hydroxyphenylacetic acid to generate a fluorescent product, which allows for highly sensitive detection. uri.edu For direct analysis without derivatization, High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAE-PAD) offers a rapid and sensitive alternative. jasco.hu
Table 2: Research Findings on HPLC for Hydrogen Peroxide Determination
| Parameter | Condition/Value | Source |
|---|---|---|
| Analytical Technique | HPLC with UV or Fluorescence Detection; HPAE-PAD | wiley.comjasco.huresearchgate.net |
| Derivatization Reaction (UV) | Oxidation of triphenylphosphine (TPP) to triphenylphosphine oxide (TPPO) | wiley.comresearchgate.net |
| Derivatization Reaction (Fluorescence) | Reaction with peroxidase and p-hydroxyphenylacetic acid | uri.edu |
| Column Type | C18 (for TPP/TPPO method); Anion-Exchange (for HPAE-PAD) | wiley.comjasco.hu |
| Detection Method | UV (at 225 nm for TPPO), Fluorescence, Pulsed Amperometric Detection (PAD) | wiley.comjasco.huuri.edu |
| Aqueous Detection Limit (Fluorescence) | 1.2 x 10⁻⁹ M for hydrogen peroxide | uri.edu |
| Reproducibility (Fluorescence) | Better than 3% | uri.edu |
| Analysis Time (HPAE-PAD) | < 3 minutes | jasco.hu |
Environmental Fate and Ecological Considerations
Degradation Pathways in Aquatic Environments
When introduced into water, sodium perborate (B1237305) monohydrate undergoes rapid decomposition, influencing the local aquatic chemistry through the release of active oxygen and the formation of boron species.
Sodium perborate monohydrate readily dissolves and hydrolyzes in water. wikipedia.orgheraproject.com This hydrolysis reaction breaks down the compound into its fundamental components: hydrogen peroxide and borate (B1201080). wikipedia.orgsciencemadness.org In aqueous solutions, an equilibrium is established between sodium perborate, hydrogen peroxide, and boric acid. heraproject.com The hydrogen peroxide is a source of active oxygen, while the borate primarily exists as undissociated boric acid (B(OH)₃) in most natural waters (pH below 7) or as the metaborate (B1245444) anion (B(OH)₄⁻) in more alkaline conditions (pH above 10). chemprolab.comwho.int
The chemical breakdown can be summarized as follows:
The perborate anion hydrolyzes to form a hydroperoxide and boric acid. wikipedia.org
This is followed by an equilibrium that releases hydrogen peroxide (H₂O₂) and the tetrahydroxyborate anion ([B(OH)₄]⁻). wikipedia.org
The active oxygen component, in the form of hydrogen peroxide, degrades rapidly in aquatic environments. researchgate.net This degradation occurs through both biotic and abiotic pathways. Laboratory studies, such as the closed bottle test, have demonstrated significant and rapid biodegradation. One study showed an 85% degradation of active oxygen within 48 hours. chemprolab.com Another adapted test found a similar degradation rate of 86% over the same period. heraproject.com
These studies indicate that the active oxygen released from sodium perborate is quickly consumed in sewers and biological treatment plants, preventing it from entering the broader aquatic environment in significant concentrations. heraproject.comresearchgate.net The kinetics of this degradation follow a first-order model, with the rate constant increasing significantly with temperature. researchgate.net
| Degradation Parameter | Result | Test Duration | Source |
| Biotic Degradation (Aerobic) | 85% | 48 hours | chemprolab.com |
| Active Oxygen Decrease | 86% | 48 hours | heraproject.com |
| Environmental Degradation | Rapid | Short-term | researchgate.net |
Bioaccumulation Potential Assessments
Sodium perborate and its degradation products, particularly boron, have a low potential for bioaccumulation in aquatic organisms. chemprolab.comeuropa.eujmnspecialties.com The ionic nature of the compound and its high solubility in water prevent significant accumulation in organisms. jmnspecialties.comredox.com
Studies on various aquatic organisms have shown that while they may take up boron from their environment, it does not biomagnify through the food chain. heraproject.cominchem.org Research has determined a low bioconcentration factor (BCF) for boron in freshwater fish species, further supporting the assessment of a low bioaccumulation potential. inchem.org
Ecological Impact Assessments on Aquatic Biota (e.g., Algae)
The acute toxicity of this compound to aquatic life is primarily attributed to the formation of hydrogen peroxide upon hydrolysis. heraproject.com The compound is considered toxic to aquatic organisms. chemprolab.com However, this hazard is limited by the rapid degradation of hydrogen peroxide in the environment. chemprolab.comresearchgate.net
Ecotoxicity studies have established the impact on various trophic levels, including fish, crustaceans, and algae. Freshwater algae, in particular, can be sensitive to changes in pH, with detrimental effects observed above pH 8.5. jmnspecialties.com
Acute Ecotoxicity of this compound
| Trophic Level | Organism | Endpoint | Concentration (mg/L) | Exposure Time | Source |
|---|---|---|---|---|---|
| Fish | Brachydanio rerio | LC50 | 51 | 96 hours | chemprolab.com |
| Crustaceans | Daphnia magna | EC50 | 11 | 48 hours | chemprolab.com |
| Algae | Scenedesmus subspicatus | EC50 | 12 | 96 hours | chemprolab.com |
| Algae | Various | EC50 | 3.3 - 20 | Not Specified | heraproject.com |
The long-term ecological risk is associated with the more persistent boric acid. Boric acid is known to be phytotoxic, and its impact on aquatic vascular plants is a key consideration for a comprehensive risk assessment. europa.eu
Sustainable Practices and Environmental Risk Management
Effective environmental risk management for this compound focuses on its degradation products. The rapid breakdown of hydrogen peroxide means the long-term environmental focus shifts to the fate and effects of boric acid. europa.eu
From a sustainable chemistry perspective, sodium perborate is considered a favorable alternative to highly concentrated, unstable, and hazardous hydrogen peroxide solutions. organic-chemistry.org Its low toxicity, long shelf life, and inexpensive production contribute to its utility as a "green" oxidizing agent. organic-chemistry.org
Sustainable practices related to its use include:
Considering environmental context: A sound risk assessment must account for natural background levels of boron and other anthropogenic sources. europa.eu
Wastewater reuse scenarios: The use of wastewater treatment plant effluents for agricultural irrigation is a growing sustainable practice. europa.eu However, because boric acid is not removed during treatment and is phytotoxic, this practice requires careful management to avoid negative impacts on crops. europa.eu
Optimizing industrial processes: In applications like the pulp and paper industry, the oxygen released from agents such as sodium perborate is considered environmentally harmless, making it an attractive component of sustainable industrial bleaching processes. researchgate.net
General best practices: Standard environmental risk mitigation measures, such as optimizing water consumption and implementing effective wastewater treatment, are crucial in managing the downstream impact of any chemical use. gva.es
Future Research Directions and Unexplored Potentials
Novel Synthetic Routes and Process Intensification
The traditional synthesis of sodium perborate (B1237305) involves the reaction of borax (B76245) with sodium hydroxide (B78521) to form sodium metaborate (B1245444), which is then reacted with hydrogen peroxide. wikipedia.org A common method for producing the monohydrate form is by dehydrating the tetrahydrate, often using warm air in fluid-bed dryers. karlancer.comchemicalbook.com However, future research is focused on creating more direct, efficient, and sustainable synthetic pathways.
Novel Synthetic Approaches:
Direct Synthesis from Sodium Percarbonate: One innovative approach involves using sodium percarbonate as a starting material. In this method, a solution of borax and sodium hydroxide is added to a solution of sodium percarbonate, which acts as the hydrogen peroxide source. sciencemadness.org This route could potentially simplify the process by utilizing a different, readily available peroxide source.
Wet vs. Dry Production Processes: Current manufacturing primarily uses wet or dry processes. The wet process involves crystallization from a solution of sodium metaborate and hydrogen peroxide, while the dry process sprays these reactants onto existing SPM crystals. sn-tin.com Future research could optimize these methods, for instance, by improving crystal habit modifiers in the wet process to enhance product density and stability. sn-tin.com
Agglomeration of Fines: A significant area for process intensification is the utilization of fine particles generated during production. Research has shown that agglomerating these fine SPM particles using a concentrated hydrogen peroxide solution can produce granules with higher active oxygen content and greater bulk density, making them more suitable for compact detergent formulations. google.com This process turns a waste stream (fines) into a high-value product.
Process Intensification Strategies: Process intensification aims to make chemical production safer, more efficient, and more sustainable by redesigning reactors and processes. cetjournal.it For SPM, this could involve:
Use of Additives: The influence of various additives on crystallization is a key research area. For example, polycarboxylic polymers and maleic anhydride derivatives have been shown to improve the physical characteristics of sodium perborate crystals, leading to a denser and more mechanically resistant product. google.com
| Enhancement Strategy | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Agglomeration of Fines | Using concentrated H₂O₂ to bind fine SPM particles into larger granules. google.com | Increased bulk density, higher active oxygen content, utilization of byproducts. google.com | Optimizing H₂O₂ concentration and drying conditions. google.com |
| Crystal Habit Modifiers | Adding substances like phosphates or polycarboxylic polymers during crystallization. sn-tin.comgoogle.com | Improved particle appearance, better wet stability, higher density. sn-tin.comgoogle.com | Screening new modifiers and understanding their mechanism of action. |
| Continuous Flow Synthesis | Replacing batch reactors with continuous systems. cetjournal.it | Enhanced safety, better process control, reduced operational costs. cetjournal.it | Reactor design and optimization for solid-liquid reactions. |
Advanced Material Science Applications
The utility of this compound as a stable and versatile oxidizing agent opens up avenues for its use in advanced material science, particularly in the synthesis of polymers and nanoparticles.
Polymer Chemistry: SPM can serve as an initiator or oxidizing agent in polymerization reactions. Its controlled release of hydrogen peroxide can be harnessed to synthesize various polymers. Future work could explore its role in creating novel block copolymers or in modifying polymer surfaces to enhance properties like adhesion or biocompatibility.
Nanoparticle Synthesis: While sodium borohydride (B1222165) is a well-known reducing agent for synthesizing metallic nanoparticles like silver and gold, the oxidizing properties of SPM could be explored in different synthetic contexts. ijert.orgorientjchem.org For instance, it could be used to create metal oxide nanoparticles or to induce oxidative polymerization on nanoparticle surfaces for functionalization. Research could focus on controlling particle size and morphology by varying reaction conditions with SPM.
Deeper Mechanistic Insights into Peroxygen Chemistry
Although sodium perborate is often considered a simple source of hydrogen peroxide in water, its chemistry is more complex. wikipedia.orgorganic-chemistry.org In solution, it exists in equilibrium with various peroxoborate anions. organic-chemistry.orgresearchgate.net These species can deliver the hydroperoxide anion at a lower pH than hydrogen peroxide alone, which has significant implications for its reactivity. organic-chemistry.org
Future research is aimed at elucidating the precise roles of these different peroxoborate species in oxidation reactions. For example, studies have suggested that in certain chemical oscillators, the oxidation reactions of intermediates like [(HO)₃B(OOH)]⁻ are much faster than that of H₂O₂ itself. nih.gov A deeper understanding of these mechanisms could lead to the development of highly selective and efficient oxidation systems. Investigating the kinetics and thermodynamics of these species through advanced spectroscopic and analytical techniques will be crucial.
Environmental Remediation and Green Chemistry Innovations
SPM's identity as an environmentally friendly oxidizing agent makes it a prime candidate for green chemistry applications. tzgroupusa.com Its decomposition products, borates and oxygen, are generally considered less harmful than the byproducts of chlorine-based oxidants. tzgroupusa.com
Wastewater Treatment: SPM can be used to decontaminate industrial wastewater by oxidizing organic pollutants and destroying microorganisms. multichemindia.com Future studies could focus on its efficacy against emerging contaminants, such as pharmaceuticals and personal care products, which are resistant to conventional treatment methods.
Soil and Sediment Remediation: The compound's ability to release oxygen can be used for in-situ chemical oxidation (ISCO) of contaminated soils and sediments. This approach could be particularly effective for treating sites contaminated with petroleum hydrocarbons or chlorinated solvents.
Green Synthesis: In organic synthesis, SPM serves as a stable, safe, and easy-to-handle substitute for hazardous, highly concentrated hydrogen peroxide solutions. organic-chemistry.org It is effective in various transformations, such as the oxidation of thioethers to sulfoxides and sulfones. fengchengroup.com Further research will likely uncover new applications in catalytic systems and multi-component reactions, expanding its toolkit for sustainable chemical synthesis.
| Application Area | Mechanism of Action | Potential Research Directions |
|---|---|---|
| Wastewater Decontamination | Oxidizes organic contaminants and microorganisms through the release of active oxygen. multichemindia.com | Targeting persistent organic pollutants (POPs) and endocrine disruptors; combination with catalysts (e.g., UV, transition metals). |
| Soil Remediation (ISCO) | Releases oxygen to break down contaminants into less harmful substances like CO₂ and water. | Optimizing delivery methods for subsurface contamination; studying long-term effects on soil microbiology. |
| Green Organic Synthesis | Acts as a solid, stable source of H₂O₂ for oxidation reactions, avoiding hazardous concentrated solutions. organic-chemistry.org | Development of novel catalytic systems using SPM; application in flow chemistry for safer, scalable synthesis. |
Integration with Computational Chemistry and Modeling
Computational chemistry offers powerful tools to investigate the properties and reactivity of this compound at a molecular level.
Reaction Modeling: Techniques like Density Functional Theory (DFT) can be used to model the structures of peroxoborate intermediates and calculate the energy barriers for different reaction pathways. This can provide crucial insights into the mechanisms discussed in section 8.3, helping to explain experimental observations and predict reactivity.
Material Design: Computational models can simulate the interaction of SPM with different substrates, from catalyst surfaces to polymer chains. This could accelerate the discovery of new materials and applications by allowing for virtual screening of candidates before undertaking extensive experimental work. For example, modeling could help design more effective crystal habit modifiers or predict the performance of SPM in novel catalytic systems. frontiersin.org
Interdisciplinary Research Opportunities
The full potential of this compound can be realized through collaboration across various scientific disciplines.
Bio-Inspired Catalysis: Chemists can work with biologists to develop catalyst systems that mimic the function of oxidative enzymes, using SPM as a benign oxidant. This could lead to highly selective and efficient processes for producing fine chemicals and pharmaceuticals.
Advanced Formulations: Collaboration between material scientists and chemical engineers is needed to develop advanced formulations, such as encapsulated SPM for controlled-release applications in medicine (e.g., as a disinfectant) or agriculture (e.g., for soil treatment). drugbank.com
Pulp and Paper Science: SPM has been investigated as a reinforcing agent for oxygen delignification in the pulp and paper industry, where it can improve the bleaching process with high selectivity. researchgate.netresearchgate.net Further research in this area, combining chemistry and forestry science, could lead to more environmentally friendly and efficient paper production methods.
By pursuing these future research directions, the scientific community can expand the utility of this compound far beyond its traditional roles, establishing it as a key compound in the development of advanced materials, sustainable chemical processes, and innovative environmental technologies.
Q & A
Q. What is the standard laboratory synthesis method for sodium perborate monohydrate (SPM)?
this compound can be synthesized by dissolving sodium metaborate in water and slowly adding hydrogen peroxide under continuous stirring. The mixture is filtered and dried to obtain crystalline SPM . Alternative routes involve reacting borax (sodium tetraborate decahydrate) with sodium hydroxide, followed by controlled dehydration to isolate the monohydrate form . Researchers should verify hydration states using techniques like thermogravimetric analysis (TGA) to confirm monohydrate purity.
Q. How does this compound act as an oxidizing agent in aqueous environments?
SPM hydrolyzes in water to release hydrogen peroxide (H₂O₂) and borate ions. The H₂O₂ decomposes into reactive oxygen species (ROS), which oxidize organic compounds via radical-mediated pathways. Researchers can monitor ROS generation using spectrophotometric assays (e.g., titanium oxalate method) or electron paramagnetic resonance (EPR) to validate oxidative mechanisms .
Q. What safety protocols are essential for handling SPM in laboratory settings?
Key safety measures include:
- Engineering controls: Use fume hoods to minimize dust inhalation .
- Personal protective equipment (PPE): Wear nitrile gloves, safety goggles with side shields, and lab coats .
- Spill management: Collect spills using wet brushing or vacuum cleaners with HEPA filters to prevent dispersion . SPM does not have established occupational exposure limits, but precautionary measures are critical due to its oxidative hazards .
Q. Which environmental factors influence the efficacy of SPM in antimicrobial applications?
- pH: Alkaline conditions (pH > 9) enhance H₂O₂ stability and prolong antimicrobial activity .
- Temperature: Elevated temperatures accelerate H₂O₂ decomposition, requiring controlled conditions (e.g., 20–25°C) for consistent results . Researchers should calibrate reaction environments using buffer systems and temperature-controlled baths to optimize outcomes .
Advanced Research Questions
Q. How can the stability of effervescent SPM formulations be improved during storage?
Effervescent SPM (ESP) loses up to 86% of its active oxygen under ambient conditions (26°C, 36% RH). Coating ESP particles with boric acid powder reduces moisture absorption and stabilizes oxygen release. Gravimetric analysis and oxygen quantification via gas chromatography are recommended to assess coating efficacy .
Q. What formulation strategies enhance SPM solubility and dissolution rates in detergent systems?
- Additives: Incorporating magnesium silicate or polyethylene glycol dialkyl ether copolymers regulates viscosity and delays premature H₂O₂ release .
- Particle engineering: Reducing SPM particle size to <50 µm increases surface area, accelerating dissolution. Laser diffraction analysis and bulk density measurements (target: >0.8 g/cm³) are critical for quality control .
Q. What experimental designs are used to determine the minimum inhibitory concentration (MIC) of SPM against bacterial strains?
The microdilution broth method (per NCCLS guidelines) involves:
Q. How can researchers analyze the decomposition kinetics of SPM under varying humidity conditions?
- Gravimetric analysis: Measure mass loss during controlled dehydration (e.g., at 125°C for ESP formation) .
- Oxygen quantification: Use manometric methods or iodometric titration to track H₂O₂ release rates . Data modeling (e.g., first-order kinetics) can predict shelf-life under specific storage conditions.
Q. What methodologies assess SPM’s efficacy in environmental remediation for organic pollutant degradation?
Q. How does SPM compare to sodium percarbonate in industrial oxidation processes?
While SPM offers superior shelf life and controlled H₂O₂ release, sodium percarbonate generates CO₂ gas under acidic conditions, posing foaming risks in large-scale reactors . Researchers should conduct parallel experiments with both oxidizers, monitoring pH and gas evolution to select optimal agents for specific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
